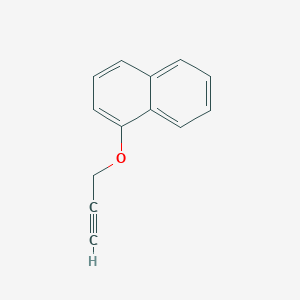
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine, also known as MDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has shown promising results in various studies, making it an interesting subject for further research.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is still not fully understood, but it is believed to interact with specific receptors in the body. As mentioned earlier, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11, which suggests that it may have a similar mechanism of action for other receptors as well. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine.
Biochemical and Physiological Effects:
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have various biochemical and physiological effects in different studies. For example, it has been shown to induce the release of insulin from pancreatic β-cells, which suggests its potential use in the treatment of diabetes. Additionally, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in lab experiments is its high purity and stability. Additionally, it has been extensively studied, and its effects have been well-documented, making it a reliable compound for research. However, one of the limitations of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine. One area of interest is in the development of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine-based drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its effects on different receptors in the body. Finally, the potential use of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in the development of new diagnostic tools and therapies for various diseases should also be explored.
Conclusion:
In conclusion, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research are vast, and its effects have been well-documented. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine involves the reaction of 2,3-pentanedione with isobutyraldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated and refluxed for several hours, after which the product is obtained through a series of purification steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of sensory neuroscience, where 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11. This receptor is involved in the detection of odors, and the activation of OR2T11 by 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to elicit a strong response in olfactory sensory neurons.
Propriétés
Numéro CAS |
15986-97-7 |
|---|---|
Nom du produit |
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3 |
Clé InChI |
VQJLOJIVKFBJCA-UHFFFAOYSA-N |
SMILES |
CC1=NCCN=C1CC(C)C |
SMILES canonique |
CC1=NCCN=C1CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



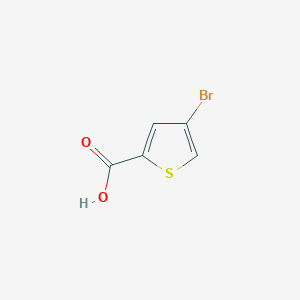
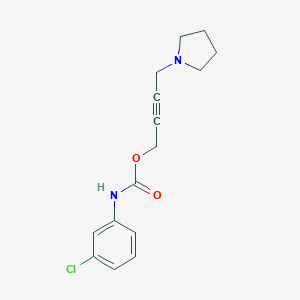

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

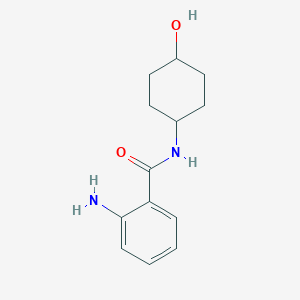
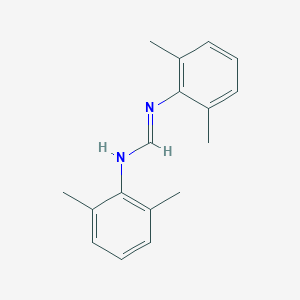
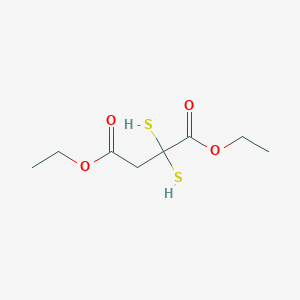

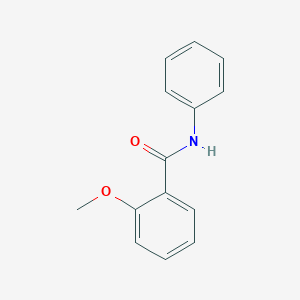
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
